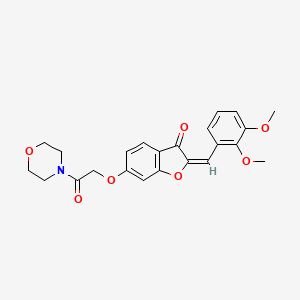

(E)-2-(2,3-dimethoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-morpholin-4-yl-2-oxoethoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-27-18-5-3-4-15(23(18)28-2)12-20-22(26)17-7-6-16(13-19(17)31-20)30-14-21(25)24-8-10-29-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELNXOHMUYERFJ-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(2,3-dimethoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of benzofuran derivatives typically involves the condensation of appropriate aldehydes with 1-benzofuran derivatives. The specific compound may be synthesized through a multi-step process involving:

- Formation of the benzofuran core : This can be achieved through cyclization reactions of substituted phenols and ortho-dialdehydes.

- Aldol condensation : The introduction of the dimethoxybenzylidene moiety can be accomplished via an aldol-type reaction.

- Morpholino substitution : The morpholino group is introduced through nucleophilic substitution reactions.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic properties of various benzofuran derivatives, including those similar to our compound. For instance, compounds exhibiting structural similarities have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The biological evaluation typically includes:

- In vitro assays : Measuring growth inhibition percentages.

- Mechanism studies : Analyzing reactive oxygen species (ROS) generation and apoptosis induction in parasitic cells.

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective effects, particularly as inhibitors of monoamine oxidases (MAO-A and MAO-B). The following points summarize key findings:

- Selectivity and Affinity : Compounds similar to this compound have shown high selectivity for MAO-A with IC50 values ranging from 7.0 nM to 49 nM, indicating potential use in treating depressive disorders and Parkinson's disease .

- Structure-Activity Relationships : Variations in substituents on the benzofuran ring significantly influence biological activity, suggesting that fine-tuning these groups could enhance efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that certain benzofuran derivatives can induce apoptosis and inhibit interleukin-6 (IL-6) secretion, which is crucial in cancer progression .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.0 | ROS generation |

Case Study 1: Antiparasitic Evaluation

In a study evaluating various benzofuran derivatives against T. cruzi, it was found that compounds with electron-donating groups exhibited enhanced activity. The compound this compound was noted for its promising results in inhibiting parasite growth by over 70% at optimal concentrations.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective properties of a series of benzofuran derivatives demonstrated that those with morpholino substitutions showed reduced MAO activity, indicating a potential therapeutic role in neurodegenerative diseases.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of benzofuran derivatives, including (E)-2-(2,3-dimethoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one, often involves multi-step reactions that utilize various catalysts and conditions. For instance, recent studies have demonstrated the use of Rh(III) catalysts for the C−H/C−C bond activation in synthesizing benzofuran derivatives from salicylaldehydes and cyclopropanols . This method highlights the versatility of benzofuran chemistry and its relevance in developing new compounds.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit promising anticancer activities. A study on 2-benzylidenebenzofuran-3(2H)-ones found them to be effective inhibitors of alkaline phosphatase, an enzyme often overexpressed in cancer cells . The structural similarity of this compound to these compounds suggests it may also possess similar bioactive properties.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties. In preliminary studies, derivatives of benzofuran were screened against various bacterial strains, showing significant inhibitory effects . This suggests that this compound could be a candidate for further development as an antibacterial agent.

Case Studies

- Inhibition Studies : A series of synthetic molecules based on benzofuran scaffolds were tested for their ability to inhibit alkaline phosphatase. The results indicated that modifications in the benzofuran structure could enhance inhibitory potency, suggesting a pathway for optimizing this compound for therapeutic applications .

- Biological Evaluation : Another study synthesized various methylenedioxy-bearing benzofuran derivatives and evaluated their cytotoxic properties against human cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity, indicating that the structural features of this compound could be optimized for enhanced biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzofuran-3(2H)-one derivatives allow for comparative analysis of substituent effects on physicochemical properties and bioactivity. Key analogs and their attributes are summarized below:

Table 1: Comparison of Structural Analogs

Key Observations:

Substituent Impact on Bioactivity: Methoxy vs. Hydroxy Groups: Methoxy-substituted analogs (e.g., (Z)-6w) often exhibit higher yields and stability compared to hydroxy derivatives (e.g., (Z)-6y, 25.7% yield) . The target compound’s 2,3-dimethoxy group may balance lipophilicity and metabolic resistance. Morpholino vs. Methoxy Groups: The morpholino-2-oxoethoxy group in the target compound is structurally distinct from CID:1804018’s 4-methoxyphenyl group. Morpholino’s polarity could improve aqueous solubility, critical for drug delivery .

Synthetic Challenges: Complex substituents (e.g., morpholino) often require multi-step synthesis, reducing yields (e.g., Compound 65: 6% yield) . Steric hindrance from the 2,3-dimethoxybenzylidene group may influence reaction efficiency in the target compound.

Tyrosinase inhibitors like Compound 65 suggest applications in hyperpigmentation disorders, though low yields limit scalability .

Hypothesized Advantages of the Target Compound:

- The morpholino group may enhance target binding via hydrogen bonding or π-stacking interactions, as seen in other morpholine-containing drugs.

- The 2,3-dimethoxybenzylidene group could confer greater electron density to the aromatic system, improving interaction with hydrophobic protein pockets.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the benzofuran-3(2H)-one core in this compound?

- Methodological Answer : The benzofuran-3(2H)-one scaffold is typically synthesized via acid- or base-catalyzed cyclization of substituted 2-hydroxyacetophenones. For example, describes a reaction scheme where substituted benzylidene groups are introduced via Knoevenagel condensation, using aldehydes and benzofuranone precursors under reflux conditions. Microwave-assisted solvent-free methods ( ) or clay catalysis ( ) can enhance reaction efficiency and stereoselectivity.

- Key Data :

- Yields for benzylidene derivatives: 65–85% under conventional reflux .

- Microwave methods reduce reaction time from 6 hours to 20 minutes .

Q. How is the (E)-stereochemistry of the benzylidene group confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical. For example, in , the (E)-configuration of a similar aurone derivative was confirmed by NOE correlations between the benzylidene proton and adjacent aromatic protons. Computational methods (e.g., DFT-based geometry optimization) can supplement experimental data .

- Key Data :

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1670 cm) and morpholino C-N stretches (~1240 cm) .

- H/C NMR : Assigns methoxy groups (δ 3.8–4.0 ppm for OCH), benzylidene protons (δ 6.6–7.8 ppm), and benzofuranone carbonyl (δ 180–190 ppm in C) .

- HRMS : Validates molecular formula (e.g., CHNO for a related derivative) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of benzylidene derivatives?

- Methodological Answer : Acidic conditions (e.g., HCl in ethanol) favor the (E)-isomer due to thermodynamic control, while kinetic control under mild conditions may yield (Z)-isomers. highlights that α,β-dicarbonyl compounds in solvent-free microwave reactions selectively form the (E)-isomer due to reduced steric hindrance .

- Contradictions : Some studies report mixed stereochemistry when using non-polar solvents, necessitating chromatographic separation .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like DRAK2 ( ) or Mycobacterium tuberculosis MtrA ( ) can prioritize experimental testing. Pharmacophore modeling identifies critical groups (e.g., the morpholino-2-oxoethoxy chain for solubility) .

- Key Data :

- Docking scores of -8.2 kcal/mol for similar benzofuranones against MtrA .

- ADMET predictions (SwissADME) assess bioavailability and blood-brain barrier penetration .

Q. How does the morpholino-2-oxoethoxy substituent impact pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.